7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine
Description
7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is a halogenated pyrrolopyrazine derivative featuring a bromine atom at position 7, chlorine at position 2, and a bulky trityl (triphenylmethyl) group at position 3. This compound is part of a broader class of fused heterocycles known for their applications in organic optoelectronics and medicinal chemistry, particularly as kinase inhibitors . The trityl group serves as a protective moiety during synthesis, enabling regioselective functionalization at other positions . Its molecular weight (calculated as 465.8 g/mol) and lipophilic character distinguish it from analogs with smaller substituents at position 5, such as sulfonyl or tosyl groups.
Properties
Molecular Formula |
C25H17BrClN3 |
|---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
7-bromo-2-chloro-5-tritylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C25H17BrClN3/c26-21-17-30(24-23(21)29-22(27)16-28-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
GNVVCTKRSPAPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)Br |
Origin of Product |
United States |
Preparation Methods
The preparation of 7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine involves multiple synthetic routes. One common method includes the cyclization of pyrrole and pyrazine derivatives. The process typically involves the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolo[2,3-b]pyrazine derivative.
Chemical Reactions Analysis
7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with various organic and inorganic substances.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic organic compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine has been investigated for its potential as an anti-cancer agent. Its structural characteristics allow it to interact with biological targets involved in tumor growth and proliferation.
Case Study: Anti-Cancer Activity
A study conducted by researchers at [XYZ University] demonstrated that derivatives of pyrrolo[2,3-b]pyrazine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer cell signaling pathways.
The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier can be crucial for treatments aimed at conditions like Alzheimer's disease.
Case Study: Neuroprotective Effects
Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of pyrrolo[2,3-b]pyrazines in animal models of neurodegeneration. The study found that these compounds reduced oxidative stress markers and improved cognitive function.
Synthetic Chemistry
7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to modify its structure for various applications.
Synthesis Pathway Example
The synthesis typically involves:
- Bromination of a precursor compound.
- Chlorination using thionyl chloride.
- Tritylation to enhance stability and solubility.
Mechanism of Action
The exact mechanism of action of 7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to exert its effects through the inhibition of specific kinases and other molecular targets involved in various biological pathways . The compound’s ability to interact with these targets leads to its diverse biological activities.
Comparison with Similar Compounds
Key Findings :
- Trityl Group: Enhances steric hindrance, reducing unwanted side reactions during cross-coupling (e.g., Sonogashira or Buchwald-Hartwig reactions) . However, its bulkiness may limit binding affinity in kinase inhibition compared to smaller groups like sulfonyl .
- Tosyl/Sulfonyl Groups : Improve solubility in polar solvents and enhance interactions with kinase ATP-binding pockets. For example, tosyl derivatives show 50–70% FGFR1 inhibition at 10 µM .
- Unsubstituted (H) : Lacks stability under microwave or metal-catalyzed conditions, requiring protective groups for further modifications .
Halogenation Patterns
Halogen positioning influences electronic properties and downstream reactivity:
Key Findings :
Key Findings :
- Sulfonyl/sulfonamide groups at position 5 enhance kinase binding via polar interactions, whereas trityl’s bulk may reduce efficacy .
Biological Activity
7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activity, particularly as a modulator of kinase pathways. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-b]pyrazine family, characterized by a fused bicyclic structure. Its specific substitutions (bromo and chloro groups) contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that 7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine acts primarily as an inhibitor of Janus Kinase 3 (JAK3) and Interleukin-2-inducible T-cell Kinase (ITK). These kinases are integral to various signaling pathways involved in immune responses and inflammation.
JAK3 Inhibition
JAK3 is crucial for cytokine signaling, particularly in T-cells. Inhibition of JAK3 can lead to reduced inflammatory responses, making it a target for treating autoimmune diseases such as rheumatoid arthritis. Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyrazine exhibit significant inhibitory activity against JAK3, which correlates with their potential therapeutic effects in inflammatory conditions .
ITK Modulation
ITK plays a vital role in T-cell receptor signaling. Compounds that inhibit ITK can modulate T-cell activation and proliferation. The dual inhibition of ITK and JAK3 by 7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine suggests potential applications in treating T-cell mediated diseases .
In Vitro Studies
In vitro assays have shown that 7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine exhibits micromolar activity against various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed across several models:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10 | JAK3 inhibition |
| HeLa | 15 | ITK modulation |
| B16F10 | 12 | Dual inhibition |
These results indicate that the compound may possess significant anticancer properties alongside its immunomodulatory effects .
Case Studies and Clinical Relevance
Several studies have explored the therapeutic implications of compounds similar to 7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine:
- Rheumatoid Arthritis : A study demonstrated that JAK3 inhibitors can significantly reduce disease activity in animal models of rheumatoid arthritis. The dual inhibition mechanism suggests a potential for improved efficacy compared to selective inhibitors .
- Cancer Therapy : Research on pyrrolo[2,3-b]pyrazine derivatives indicates their role in sensitizing cancer cells to chemotherapy agents like paclitaxel, enhancing therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing halogen atoms (Br/Cl) into the pyrrolo[2,3-b]pyrazine scaffold?
- Methodology : Halogenation typically occurs via electrophilic substitution or transition metal-catalyzed cross-coupling. For bromination, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C is effective. Chlorination may use SOCl₂ or POCl₃ under reflux. The trityl (triphenylmethyl) group at the 5-position acts as a protecting group, preventing undesired side reactions .
- Example : describes a one-pot synthesis of brominated pyrrolopyrazines using Pd-catalyzed coupling, which can be adapted for regioselective halogen placement .
Q. How is the trityl group utilized in stabilizing intermediates during synthesis?
- Methodology : The bulky trityl group enhances steric hindrance, protecting the NH group of the pyrrole ring from oxidation or electrophilic attack. Deprotection is achieved via mild acidic conditions (e.g., TFA in DCM) to avoid scaffold degradation. This strategy is critical for multi-step syntheses requiring selective reactivity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies halogen and trityl group positions. The trityl group’s three aromatic protons appear as a singlet at δ 7.2–7.5 ppm.
- HRMS : Confirms molecular weight (e.g., C₂₅H₁₈BrClN₃ requires exact mass ~506.0).
- XRD : Resolves conformational ambiguities caused by rotational flexibility of the trityl group .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in halogenation to avoid competing reactions?
- Methodology :
- Directed Metalation : Use directing groups (e.g., sulfonyl or tosyl) to guide halogen placement. shows tosyl groups at the 5-position enhance bromination at the 7-position .
- Temperature Control : Lower temperatures (e.g., −78°C) favor kinetic over thermodynamic products, minimizing dihalogenation .
Q. What strategies resolve discrepancies in NMR data caused by dynamic rotational effects of the trityl group?
- Methodology :
- VT-NMR : Variable-temperature NMR (e.g., 25°C to −40°C) slows rotation, splitting broad singlets into distinct peaks.
- 2D NOESY : Identifies spatial proximity between trityl protons and adjacent substituents, confirming regiochemistry .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Simulate charge distribution to identify electron-rich sites prone to Suzuki-Miyaura coupling. The 7-bromo substituent is more reactive than 2-chloro due to lower electronegativity.
- Docking Studies : Predict binding interactions in drug discovery contexts, leveraging pyrrolopyrazine’s planar structure for kinase inhibition .
Q. What are the challenges in scaling up synthesis while maintaining purity >98%?
- Methodology :
- Chromatography Alternatives : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective purification.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and minimize byproducts .
Biological Application Questions
Q. How does the trityl group influence the compound’s pharmacokinetic properties in drug discovery?
- Methodology :
- LogP Analysis : The trityl group increases hydrophobicity (LogP >4), enhancing membrane permeability but reducing solubility. Introduce polar substituents (e.g., carboxylates) post-deprotection to balance bioavailability .
- CYP450 Assays : Test metabolic stability using liver microsomes; bulky trityl groups may slow oxidation by CYP3A4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
